molecular formula C19H21ClN2O2 B5699959 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No. B5699959
M. Wt: 344.8 g/mol
InChI Key: NGURJQAPZILGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the dopamine D1 receptor and has been shown to have a variety of physiological and biochemical effects.

Mechanism of Action

2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide works by binding to the dopamine D1 receptor and blocking its activity. This receptor is a G protein-coupled receptor that is involved in the activation of adenylate cyclase, which produces cyclic AMP (cAMP). By blocking the dopamine D1 receptor, this compound reduces the production of cAMP and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with the dopamine D1 receptor. Studies have shown that this compound can affect a variety of physiological processes including motor control, reward, and cognition. It has also been shown to have potential therapeutic effects for disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully control for these potential effects and ensure that their results are specific to the dopamine D1 receptor.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide. One area of interest is the potential therapeutic effects of this compound for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further investigation into the biochemical and physiological effects of this compound could lead to a better understanding of the role of the dopamine D1 receptor in these processes. Finally, the development of more selective and potent dopamine D1 receptor antagonists could lead to new therapeutic targets for a variety of disorders.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide involves the reaction of 4-chlorophenol with 4-(1-piperidinyl)aniline in the presence of acetic anhydride and pyridine. The resulting product is then reacted with acetic acid to yield the final compound, this compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the dopamine D1 receptor, which is involved in a variety of physiological processes including motor control, reward, and cognition. This compound has been used to study the role of the dopamine D1 receptor in these processes and to investigate potential therapeutic targets for disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-15-4-10-18(11-5-15)24-14-19(23)21-16-6-8-17(9-7-16)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURJQAPZILGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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